molecular formula C21H24F3N5O3S B2750176 Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-(trifluoromethyl)phenyl)methyl)piperazine-1-carboxylate CAS No. 886913-45-7

Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-(trifluoromethyl)phenyl)methyl)piperazine-1-carboxylate

Cat. No. B2750176
CAS RN: 886913-45-7
M. Wt: 483.51
InChI Key: YVVNKYRTRHKSGM-UHFFFAOYSA-N
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Description

This compound is a novel triazole-pyrimidine hybrid . It has been studied for its potential neuroprotective and anti-neuroinflammatory properties . The molecular formula of the compound is C20H24FN5O3S, and it has an average mass of 433.500 Da .


Synthesis Analysis

The compound is part of a series of novel triazole-pyrimidine-based compounds that were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis process involved refluxing in phosphorus oxychloride .


Molecular Structure Analysis

The structure of this compound is based on the fusion of two pharmaceutically active moieties, triazole and thiadiazine . The structure–activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines has been studied extensively, which have profound importance in drug design, discovery, and development .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a series of reactions that lead to the formation of the triazole-pyrimidine hybrid structure . The reaction mass was poured into crushed ice, and extracted with ethyl acetate .


Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 109–111°C . It has a molecular formula of C20H24FN5O3S and an average mass of 433.500 Da .

Scientific Research Applications

Antimicrobial Activities

1,2,4-Triazole derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds have been found to possess good to moderate activities against various microorganisms, demonstrating their potential in developing new antimicrobial agents. The structure-activity relationship studies suggest that the antimicrobial efficacy can be modulated through chemical modifications of the 1,2,4-triazole scaffold (Bektaş et al., 2007).

Synthesis and Biological Activity

Novel synthetic routes have been developed for 1,2,4-triazole derivatives, including the application of microwave-assisted synthesis. These compounds have been tested for various biological activities, including antimicrobial, antilipase, and antiurease activities. The results indicate that specific derivatives exhibit significant biological activities, highlighting the versatility of the 1,2,4-triazole framework in medicinal chemistry (Başoğlu et al., 2013).

Analgesic Activity

The structural characterization of certain analgesic compounds derived from the 1,2,4-triazole core has been conducted. X-ray analysis has provided insights into the molecular conformations associated with their analgesic properties, offering a foundation for further optimization of these compounds for enhanced therapeutic efficacy (Karczmarzyk & Malinka, 2008).

Antihypertensive Agents

Research has also been directed towards the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines as potential antihypertensive agents. These studies have identified compounds with promising antihypertensive activity, contributing to the development of new therapeutic options for hypertension management (Bayomi et al., 1999).

properties

IUPAC Name

ethyl 4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-[3-(trifluoromethyl)phenyl]methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F3N5O3S/c1-3-15-25-19-29(26-15)18(30)17(33-19)16(13-6-5-7-14(12-13)21(22,23)24)27-8-10-28(11-9-27)20(31)32-4-2/h5-7,12,16,30H,3-4,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVVNKYRTRHKSGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)C(F)(F)F)N4CCN(CC4)C(=O)OCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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